2-Aminoquinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
2-aminoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPBOVQZBFDQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-aminoaryl ketones with suitable reagents. For instance, the reaction of 2-aminoacetophenone with ethyl cyanoacetate in the presence of a base can yield this compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis. Additionally, solvent-free conditions and green chemistry approaches are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Quinoline alcohols.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2-Aminoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as a chelating agent, binding to metal ions and inhibiting their biological activity. Additionally, it can interfere with enzyme function by binding to active sites and preventing substrate access .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following quinoline derivatives are structurally and functionally related to 2-aminoquinoline-8-carboxylic acid:
Comparative Analysis
Physicochemical Properties
- Hydrophobicity: The chloro-substituted analog (XLogP3 = 2.3) is more lipophilic than the amino derivative (XLogP3 = 0.9), impacting bioavailability .
- Hydrogen Bonding: The hydroxy derivative’s three hydrogen bond donors enhance solubility in polar solvents compared to the amino analog .
Biological Activity
2-Aminoquinoline-8-carboxylic acid (2-AQCA) is an organic compound with significant biological activity attributed to its unique structural features. This compound, characterized by a quinoline structure with an amino group at the second position and a carboxylic acid group at the eighth position, has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
The molecular formula of 2-AQCA is C₉H₈N₂O₂, with a molar mass of 176.17 g/mol. The presence of both an amino and a carboxylic acid functional group allows for diverse chemical reactivity, including nucleophilic substitution and electrophilic aromatic substitution reactions. These reactions are pivotal in its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action:
- Enzyme Inhibition: 2-AQCA has been investigated for its potential to inhibit various enzymes, which can alter metabolic pathways in target organisms or cells.
- Metal Ion Chelation: The compound can act as a chelating agent, binding to metal ions and inhibiting their biological activity, which is vital in many enzymatic processes.
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, showcasing the compound's potential as an antimicrobial agent.
Anticancer Properties
Research indicates that 2-AQCA exhibits anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of 2-AQCA can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens. Its derivatives have been tested against various bacterial strains, revealing significant antimicrobial activity. This property is particularly important in the context of rising antibiotic resistance.
Case Studies and Research Findings
Several studies highlight the biological activity of 2-AQCA:
-
Anticancer Activity Study:
- A study evaluated the cytotoxic effects of 2-AQCA on human cancer cell lines. Results indicated that treatment with 2-AQCA resulted in a dose-dependent decrease in cell viability, suggesting potent anticancer effects.
- The mechanism was linked to the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
-
Antimicrobial Efficacy:
- In vitro studies demonstrated that 2-AQCA derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification methods for 2-Aminoquinoline-8-carboxylic acid?
- Methodological Answer : Synthesis typically involves functionalizing the quinoline core. For example, 8-nitroquinoline can be reduced to 8-aminoquinoline using iron filings and acetic acid, followed by carboxylation at the 2-position via Friedel-Crafts or directed ortho-metalation strategies . Purification often requires vacuum distillation to avoid degradation observed in recrystallization from ligroin or water. Melting points (e.g., 62–65°C for intermediates) and boiling points (e.g., 289.8°C for 8-aminoquinoline) should be monitored to confirm purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A for irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers under dry, cool conditions (≤25°C) away from oxidizers to prevent decomposition into toxic gases (e.g., NOx, CO) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. How does the carboxylic acid group influence the compound’s solubility and reactivity?
- Methodological Answer : The carboxylic acid moiety enhances aqueous solubility via hydrogen bonding and ionic interactions in basic media (pH > pKa ~4-5). Reactivity includes participation in proton-transfer reactions, as observed in crystal structures with nitrobenzoic acids, forming hydrogen-bonded polymeric chains . Titration experiments (e.g., pH-metric or conductometric) can quantify acid dissociation constants (pKa) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
- Methodological Answer :
- Comparative Assays : Perform acute toxicity studies (e.g., OECD 423) using standardized doses (e.g., rat oral LD50 >11,500 mg/kg for 8-aminoquinoline) to reconcile discrepancies between SDS sources .
- Metabolite Analysis : Use LC-MS to identify hemolytic metabolites (e.g., hydroxylamines) linked to G6PD deficiency, as seen in 8-aminoquinoline antimalarials .
- Data Gap Mitigation : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to supplement missing ecotoxicological data (e.g., LC50 for aquatic organisms) .
Q. What advanced techniques characterize proton-transfer interactions in this compound complexes?
- Methodological Answer :
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., quinoline N–H···O–carboxylate interactions) in single-crystal structures .
- FT-IR Spectroscopy : Identify protonation shifts (e.g., ν(C=O) at ~1680 cm⁻¹ in free acid vs. ~1550 cm⁻¹ in deprotonated form) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >145°C) under inert vs. oxidative atmospheres .
Q. What strategies improve the stability of this compound under experimental conditions?
- Methodological Answer :
- pH Buffering : Use phosphate or citrate buffers (pH 6–7) to stabilize the zwitterionic form and minimize hydrolysis .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation, as quinoline derivatives are prone to UV-induced radical formation .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidation, critical for maintaining integrity during catalytic coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
